
Entasobulin
Übersicht
Beschreibung
Entasobulin is a small molecule drug known for its potential anticancer activity. It functions primarily as an inhibitor of β-tubulin polymerization and topoisomerase II. This compound has shown substantial in vitro anti-proliferative activities against various cancer cell lines, including those with multidrug resistance phenotypes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Entasobulin is synthesized through a series of chemical reactions involving indolizine-glyoxylamide as the core structure. The synthesis typically involves the following steps:
- Formation of the indolizine ring.
- Introduction of the glyoxylamide group.
- Chlorination to introduce the chlorine atom at the desired position.
- Final purification to achieve the desired purity level .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of the indolizine-glyoxylamide intermediate.
- Large-scale chlorination and purification.
- Quality control to ensure the compound meets the required purity standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Entasobulin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.
Substitution: Substitutionsreaktionen können verschiedene Substituenten in das Molekül einführen, wodurch seine Eigenschaften verändert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Entasobulin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um die β-Tubulin-Polymerisation und die Hemmung der Topoisomerase II zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und Apoptose in Krebszellen.
Medizin: Als potenzielles Therapeutikum zur Behandlung verschiedener Krebsarten, einschließlich Lymphom und fester Tumoren, erforscht.
Industrie: Eingesetzt bei der Entwicklung neuer Antikrebsmedikamente und als Referenzverbindung in der Medikamentenentwicklung
5. Wirkmechanismus
This compound entfaltet seine Wirkung über mehrere Mechanismen:
Hemmung der β-Tubulin-Polymerisation: this compound bindet an β-Tubulin und verhindert dessen Polymerisation und die Störung der Mikrotubuli-Bildung.
Hemmung der Topoisomerase II: this compound hemmt Topoisomerase II, ein Enzym, das an der DNA-Replikation und -Reparatur beteiligt ist.
Molekularziele und -pfade:
β-Tubulin: Ein wichtiger Bestandteil des Mikrotubuli-Netzwerks.
Topoisomerase II: Ein Enzym, das für die DNA-Replikation und -Reparatur essentiell ist.
Wirkmechanismus
Entasobulin exerts its effects through multiple mechanisms:
Inhibition of β-tubulin Polymerization: this compound binds to β-tubulin, preventing its polymerization and disrupting microtubule formation.
Inhibition of Topoisomerase II: this compound inhibits topoisomerase II, an enzyme involved in DNA replication and repair.
Molecular Targets and Pathways:
β-Tubulin: A key component of the microtubule network.
Topoisomerase II: An enzyme critical for DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Entasobulin ist aufgrund seines dualen Wirkmechanismus, der sowohl β-Tubulin als auch Topoisomerase II angreift, einzigartig. Ähnliche Verbindungen umfassen:
Vinblastin: Hemmt die Mikrotubuli-Bildung und wird zur Behandlung bestimmter Krebsarten eingesetzt.
Paclitaxel: Ein Naturprodukt, das Mikrotubuli stabilisiert und antitumorale Aktivität besitzt.
Crolibulin: Ein Inhibitor der Polymerisation von niedermolekularem Tubulin mit potenzieller Antikrebsaktivität.
Diese Verbindungen haben ähnliche Mechanismen, unterscheiden sich jedoch in ihren spezifischen Zielen und Wirkungen, wodurch this compound eine einzigartige und wertvolle Verbindung in der Krebsforschung und -therapie ist .
Biologische Aktivität
Entasobulin, chemically known as 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(quinolin-6-yl)acetamide, is a small molecule classified as a β-tubulin polymerization inhibitor. It has garnered attention for its potential anticancer activity, particularly against various human cancer cell lines, including those with multidrug resistance (MDR) phenotypes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in vitro, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C26H18ClN3O2 |
Molecular Weight | 439.89 g/mol |
CAS Number | 501921-61-5 |
Density | 1.3 ± 0.1 g/cm³ |
LogP | 5.36 |
Storage Conditions | 2-8°C |
This compound functions primarily by inhibiting the polymerization of β-tubulin, which disrupts microtubule dynamics essential for mitosis and cellular functions. This mechanism is critical in cancer therapy as it leads to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.
Key Mechanisms:
- Microtubule Disruption : By preventing the assembly of microtubules, this compound induces mitotic arrest.
- Induction of Apoptosis : The disruption of microtubules triggers apoptotic pathways, leading to programmed cell death.
- Impact on MDR Phenotypes : It has shown effectiveness against cancer cells that exhibit resistance to standard chemotherapeutics.
In Vitro Efficacy
This compound has demonstrated substantial anti-proliferative effects across various cancer cell lines. Notably, it has been tested against ovarian and endometrial cancer cell lines with promising results.
Efficacy Data:
Cell Line | EC50 (µM) | Notes |
---|---|---|
Ishikawa | 0.0312 | Effective at low concentrations |
HEC 1A | 0.125 | Significant cytotoxicity observed |
SKOV 3 | 5 | Moderate sensitivity |
OAW 42 | 0.5 | High sensitivity |
OvW 1 | 0.125 | Effective against resistant phenotypes |
PA 1 | 0.0312 | Strong anti-tumor activity |
These findings indicate that this compound could be a viable candidate for further development in cancer therapeutics.
Clinical Trials and Research Findings
- Phase I Trials : Initial clinical trials have shown that this compound has a favorable safety profile, with dose-limiting toxicities primarily related to hematologic effects.
- Combination Therapies : Studies have explored the use of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy against resistant tumor types.
- Mechanistic Studies : Research indicates that this compound not only disrupts microtubule dynamics but also modulates signaling pathways associated with apoptosis and cell survival, providing insights into its multifaceted role in cancer treatment.
Example Study
In a recent study involving triple-negative breast cancer (TNBC) models, this compound was combined with gonadotropin-releasing hormone (GnRH) analogs and showed enhanced cytotoxicity compared to monotherapy approaches. The study highlighted the importance of targeting multiple pathways to overcome resistance mechanisms in TNBC .
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-quinolin-6-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2/c27-19-9-7-17(8-10-19)15-30-16-22(21-5-1-2-6-24(21)30)25(31)26(32)29-20-11-12-23-18(14-20)4-3-13-28-23/h1-14,16H,15H2,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUXAHLYIPHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501921-61-5 | |
Record name | Entasobulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501921615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[1-(4-Chloro-benzyl)1H-indol-3-yl]-2-oxo-N-quinolin-6-yl-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTASOBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB77GU6BFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.